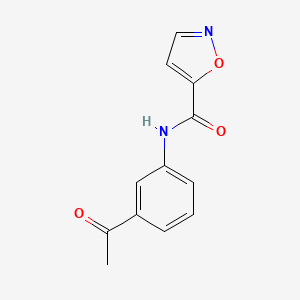

N-(3-acetylphenyl)isoxazole-5-carboxamide

Description

N-(3-acetylphenyl)isoxazole-5-carboxamide is a small-molecule compound featuring an isoxazole ring substituted at the 5-position with a carboxamide group and at the 3-position of the phenyl ring with an acetyl moiety. These analogs often exhibit diverse pharmacological activities, including enzyme inhibition, neuroprotection, and fungicidal properties, depending on substituent variations .

Properties

IUPAC Name |

N-(3-acetylphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)9-3-2-4-10(7-9)14-12(16)11-5-6-13-17-11/h2-7H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNRBALCLBNHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)isoxazole-5-carboxamide typically involves the reaction of 3-acetylphenylhydrazine with ethyl 2-cyano-3,3-dimethylacrylate under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include solid support, microwave-assisted, and ultrasonication techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

N-(3-acetylphenyl)isoxazole-5-carboxamide has been investigated for its potential as an anti-inflammatory agent. Research indicates that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A study reported an IC50 value of 0.95 µM, demonstrating significant inhibition compared to reference drugs like Diclofenac, which has an IC50 of 0.85 µM.

Table 1: Inhibition of COX-2 by N-(3-acetylphenyl)isoxazole-5-carboxamide

| Compound | IC50 (µM) |

|---|---|

| N-(3-acetylphenyl)isoxazole-5-carboxamide | 0.95 |

| Diclofenac | 0.85 |

Biological Studies

The compound is also utilized in studies related to enzyme inhibition and receptor binding. Its mechanism of action involves the interaction with specific molecular targets, leading to the inhibition of enzymes that produce pro-inflammatory mediators. This characteristic makes it a potential candidate for treating inflammatory diseases.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that N-(3-acetylphenyl)isoxazole-5-carboxamide effectively inhibits certain enzymes involved in inflammatory pathways. These studies are crucial for understanding its therapeutic potential in inflammatory conditions.

- Anticancer Research : Preliminary investigations suggest that this compound may have anticancer properties, particularly through its effects on signaling pathways related to cancer cell proliferation . Further studies are needed to elucidate these effects comprehensively.

Materials Science Applications

Isoxazole derivatives, including N-(3-acetylphenyl)isoxazole-5-carboxamide, are being explored for their potential use in organic electronics and as building blocks for advanced materials. The unique properties of the isoxazole ring make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Substituent Variations

Activity Trends :

- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) improve target affinity and stability .

- Hydrophilic substituents (e.g., hydroxyl in Compound 63) may enhance solubility but reduce cell permeability .

- Bulkier groups (e.g., indazole in ) can sterically hinder off-target interactions, improving selectivity.

Physicochemical Properties

Key Observations :

- The acetyl group in the target compound balances moderate hydrophobicity (LogP ~2.1) with polar surface area (~70 Ų), suggesting favorable oral bioavailability .

Biological Activity

N-(3-acetylphenyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(3-acetylphenyl)isoxazole-5-carboxamide is characterized by its isoxazole ring, which is known for conferring various biological properties. The structural formula can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

The compound contains an acetyl group attached to the phenyl ring, which may influence its interaction with biological targets.

Anticancer Properties

N-(3-acetylphenyl)isoxazole-5-carboxamide has been studied for its anticancer effects across various cancer cell lines. For instance, a series of derivatives based on isoxazole structures have shown promising results in inhibiting cell proliferation in breast, colon, and liver cancers.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of isoxazole derivatives:

- Cell Lines Tested : MCF7 (breast), HCT116 (colon), Huh7 (liver)

- Method : Sulforhodamine B (SRB) assay

- IC Values :

- MCF7: 2.3 µM

- HCT116: 4.7 µM

- Huh7: 3.8 µM

These results indicate that N-(3-acetylphenyl)isoxazole-5-carboxamide exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of N-(3-acetylphenyl)isoxazole-5-carboxamide. It has been shown to possess activity against various bacterial strains.

Antibacterial Testing

In comparative studies against standard antibiotics:

- Tested Strains : E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae

- Minimum Inhibitory Concentration (MIC) : Ranged from 40 to 50 µg/mL

- Comparison with Ceftriaxone : Comparable inhibition zones were observed, indicating significant antibacterial activity .

The mechanism by which N-(3-acetylphenyl)isoxazole-5-carboxamide exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular functions such as proliferation and apoptosis.

Enzyme Inhibition Studies

Inhibition studies have suggested that this compound may act on pathways related to cancer cell survival and proliferation:

- Target Enzymes : Potential inhibition of kinases involved in cancer signaling pathways.

- Biological Effects : Induction of apoptosis and cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(3-acetylphenyl)isoxazole-5-carboxamide is crucial for optimizing its biological activity. Modifications at various positions on the isoxazole ring or the phenyl moiety can significantly alter potency and selectivity.

Key Findings from SAR Studies

- Acetyl Group Influence : The presence of the acetyl group enhances lipophilicity and may improve membrane permeability.

- Substituent Variations : Different substituents on the phenyl ring can lead to varying degrees of anticancer activity, suggesting that electronic and steric factors play a critical role .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-acetylphenyl)isoxazole-5-carboxamide, and what reaction conditions are critical for success?

- Answer : The synthesis typically involves multi-step reactions, starting with oxazole ring formation via cyclization of α-haloketones and amides under acidic/basic conditions . Subsequent functionalization includes coupling the isoxazole-5-carboxylic acid derivative with 3-acetylaniline using standard amide bond formation methods (e.g., EDC/HOBt or carbodiimide coupling agents). Key parameters include temperature control (e.g., 0–25°C for coupling) and stoichiometric ratios to minimize side products .

Q. How can researchers confirm the structural integrity of N-(3-acetylphenyl)isoxazole-5-carboxamide after synthesis?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, NMR should display characteristic peaks: δ ~8.5–9.0 ppm (amide proton), δ ~6.5–8.0 ppm (aromatic protons), and δ ~2.5 ppm (acetyl methyl group). High-Resolution Mass Spectrometry (HRMS) can validate the molecular ion ([M+H]+ calcd for CHNO: 231.0764) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Answer : Initial screens often include cytotoxicity assays (e.g., MTT or resazurin-based) in cancer cell lines, antimicrobial susceptibility testing (MIC determination), or enzyme inhibition studies (e.g., kinase assays). Mitochondrial toxicity assessments using isolated mouse liver mitochondria can also reveal off-target effects .

Advanced Research Questions

Q. How can researchers address low yields during the amide coupling step in synthesis?

- Answer : Low yields (e.g., 18% in some protocols ) may result from steric hindrance or poor solubility. Strategies include:

- Using coupling agents like HATU for enhanced efficiency.

- Introducing microwave-assisted synthesis to reduce reaction time.

- Pre-activating the carboxylic acid with DIPEA to improve nucleophilic attack .

Q. What methods resolve contradictions in biological activity data across different studies?

- Answer : Discrepancies may arise from assay conditions (e.g., DMSO concentration affecting solubility). Mitigation steps:

- Validate purity via HPLC (>95%) to exclude impurities as confounding factors.

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

- Perform dose-response curves to confirm EC/IC consistency .

Q. How does the acetyl group at the 3-position influence this compound’s reactivity compared to methoxy-substituted analogs?

- Answer : The acetyl group enhances electrophilicity, making the aryl ring more susceptible to nucleophilic aromatic substitution. In contrast, methoxy groups act as electron donors, stabilizing the ring but reducing reactivity toward electrophiles. Computational studies (DFT) can quantify these electronic effects .

Safety and Handling

Q. What safety protocols are critical when handling N-(3-acetylphenyl)isoxazole-5-carboxamide?

- Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Store in a cool, dry place away from oxidizers. Toxicity data (e.g., H302: harmful if swallowed) necessitate strict waste disposal protocols .

Methodological Optimization

Q. What chromatographic techniques are optimal for purifying this compound?

- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar byproducts. For non-polar impurities, flash chromatography with ethyl acetate/hexane (3:7) is recommended. Monitor fractions via TLC (R ~0.4 in ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.